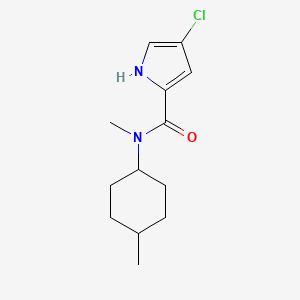
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide (also known as CP-47,497) is a synthetic cannabinoid that has been the subject of extensive scientific research due to its potential therapeutic applications. CP-47,497 was first synthesized in the 1990s by Pfizer as part of a program to develop new analgesics. However, its cannabinoid receptor agonist activity was discovered later, and it has since been studied for its potential as a therapeutic agent for a range of conditions.
Mécanisme D'action
CP-47,497 acts as a potent agonist for the cannabinoid receptor CB1, which is primarily found in the central nervous system. Activation of CB1 receptors by CP-47,497 leads to a range of physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. It has been found to be highly potent in animal models of pain, with analgesic effects that are comparable to those of morphine. CP-47,497 has also been shown to have anti-inflammatory effects, with studies suggesting that it may be effective in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CP-47,497 has been shown to modulate neurotransmitter release, with studies suggesting that it may be effective in treating neurological disorders such as epilepsy and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CP-47,497 for lab experiments is its high potency, which allows for the use of lower doses and smaller sample sizes. Additionally, its well-characterized mechanism of action and biochemical effects make it a useful tool for studying the endocannabinoid system and its role in pain, inflammation, and other physiological processes. However, one limitation of CP-47,497 is its potential for abuse and dependence, which may limit its use in certain types of experiments.
Orientations Futures
There are several potential future directions for research on CP-47,497. One area of interest is the development of new analogs and derivatives that may have improved therapeutic properties or reduced potential for abuse. Additionally, further research is needed to fully understand the mechanism of action of CP-47,497 and its effects on the endocannabinoid system. Finally, more studies are needed to evaluate the safety and efficacy of CP-47,497 in human subjects, particularly in the context of its potential use as a therapeutic agent.
Méthodes De Synthèse
CP-47,497 is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoic acid with 4-methylcyclohexanone to form the intermediate 4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxylic acid. This intermediate is then converted to CP-47,497 through the addition of methylamine and subsequent reduction.
Applications De Recherche Scientifique
CP-47,497 has been studied for its potential therapeutic applications in a range of conditions, including pain, inflammation, and neurological disorders. It has been found to have potent analgesic effects in animal models of pain, and studies have suggested that it may be effective in treating neuropathic pain. CP-47,497 has also been shown to have anti-inflammatory properties, and it has been studied for its potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CP-47,497 has been investigated for its potential use in treating neurological disorders such as epilepsy and multiple sclerosis.
Propriétés
IUPAC Name |
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-9-3-5-11(6-4-9)16(2)13(17)12-7-10(14)8-15-12/h7-9,11,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDYZHZPQBQZNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-(4-methylcyclohexyl)-1H-pyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



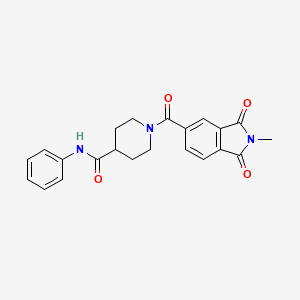
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)
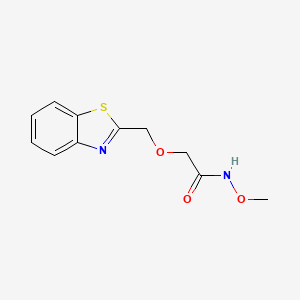
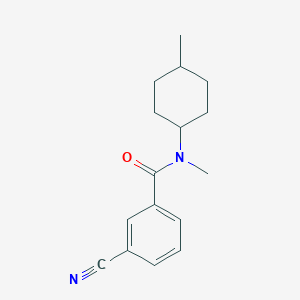
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
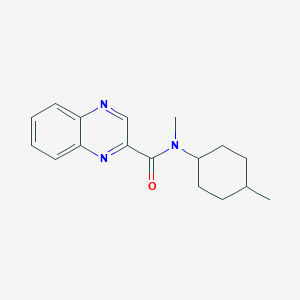
![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)
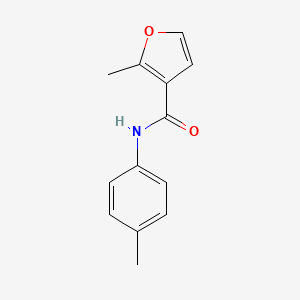
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)